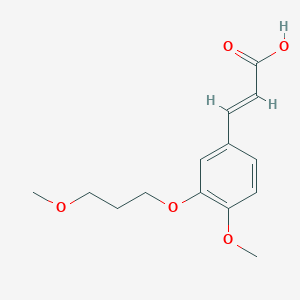
(E)-3-(4-methoxy-3-(3-methoxypropoxy)phenyl)acrylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-3-(4-methoxy-3-(3-methoxypropoxy)phenyl)acrylic acid is an organic compound that belongs to the class of phenylacrylic acids This compound is characterized by the presence of a methoxy group and a methoxypropoxy group attached to the phenyl ring, along with an acrylic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(4-methoxy-3-(3-methoxypropoxy)phenyl)acrylic acid typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methoxyphenol and 3-methoxypropyl bromide.
Etherification: The first step involves the etherification of 4-methoxyphenol with 3-methoxypropyl bromide in the presence of a base like potassium carbonate to form 4-methoxy-3-(3-methoxypropoxy)phenol.
Aldol Condensation: The next step is the aldol condensation of 4-methoxy-3-(3-methoxypropoxy)phenol with acrolein in the presence of a base such as sodium hydroxide to form the desired this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
(E)-3-(4-methoxy-3-(3-methoxypropoxy)phenyl)acrylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield alcohols or alkanes.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy or methoxypropoxy groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Various substituted phenylacrylic acids.
Aplicaciones Científicas De Investigación
(E)-3-(4-methoxy-3-(3-methoxypropoxy)phenyl)acrylic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical products.
Mecanismo De Acción
The mechanism of action of (E)-3-(4-methoxy-3-(3-methoxypropoxy)phenyl)acrylic acid involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating biochemical pathways. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects.
Comparación Con Compuestos Similares
Similar Compounds
- (E)-4-(3-(3-(4-Methoxyphenyl)acryloyl)phenoxy)butyl 2-Hydroxybenzoate .
- (E)-2-methoxy-4-(3-(4-methoxyphenyl)prop-1-en-1-yl)phenol .
- Methyl 2-((3-(3-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetate .
Uniqueness
(E)-3-(4-methoxy-3-(3-methoxypropoxy)phenyl)acrylic acid is unique due to its specific substitution pattern on the phenyl ring and the presence of both methoxy and methoxypropoxy groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Propiedades
Fórmula molecular |
C14H18O5 |
|---|---|
Peso molecular |
266.29 g/mol |
Nombre IUPAC |
(E)-3-[4-methoxy-3-(3-methoxypropoxy)phenyl]prop-2-enoic acid |
InChI |
InChI=1S/C14H18O5/c1-17-8-3-9-19-13-10-11(5-7-14(15)16)4-6-12(13)18-2/h4-7,10H,3,8-9H2,1-2H3,(H,15,16)/b7-5+ |
Clave InChI |
PIYBJGSCVWYFRD-FNORWQNLSA-N |
SMILES isomérico |
COCCCOC1=C(C=CC(=C1)/C=C/C(=O)O)OC |
SMILES canónico |
COCCCOC1=C(C=CC(=C1)C=CC(=O)O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















